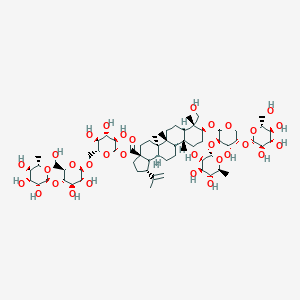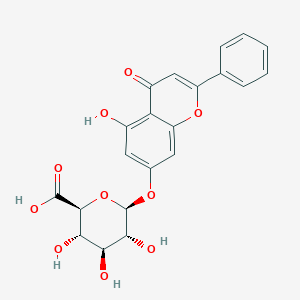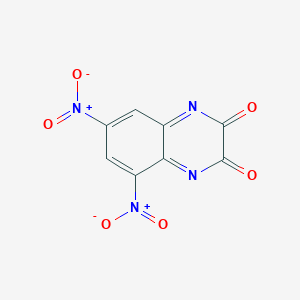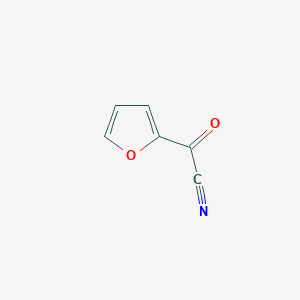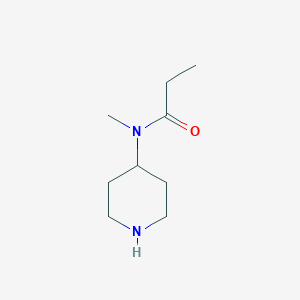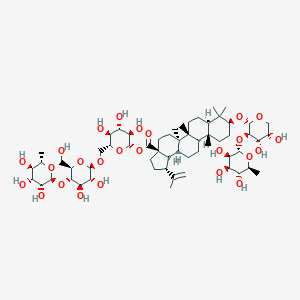
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, also known as DMABP, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of pyridine-based ligands, which are known for their ability to bind to metal ions and other molecules. DMABP has been found to have a range of interesting properties that make it a promising candidate for various applications.
作用機序
The mechanism of action of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is not fully understood, but it is thought to involve the binding of the dimethylamino group to metal ions or other molecules. This binding can lead to changes in the electronic structure of the molecule, which can in turn affect its properties and interactions with other molecules. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a high affinity for certain metal ions, such as copper and zinc, which makes it a useful tool for studying these ions in biological systems.
生化学的および生理学的効果
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to have a range of biochemical and physiological effects, including the ability to bind to metal ions and other molecules, as well as the ability to fluoresce in the presence of certain biological molecules. These effects have been studied in a variety of systems, including in vitro and in vivo models. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be non-toxic at low concentrations, which makes it a safe and useful tool for scientific research.
実験室実験の利点と制限
One of the main advantages of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in lab experiments is its ability to bind to metal ions and other molecules with high affinity. This makes it a useful tool for studying the structure and function of these molecules in biological systems. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine is that it can be difficult to work with in certain systems, such as those that involve complex mixtures of molecules. In addition, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine may not be suitable for all types of experiments, and researchers should carefully consider its properties and limitations before using it in their work.
将来の方向性
There are many potential future directions for the study of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine. One area of interest is the development of new ligands based on the structure of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine, which could have even higher affinity for metal ions and other molecules. Another area of interest is the use of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine in the study of metalloproteins and other biological molecules, which could lead to new insights into their structure and function. Finally, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine could be used in the development of new fluorescent probes for biological molecules, which could have applications in imaging and diagnostics.
合成法
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can be synthesized using a variety of methods, including the reaction of 2,6-bis(chloromethyl)pyridine with dimethylamine. Other methods involve the use of different reagents and solvents, but the basic principle is the same - to introduce the dimethylamino group onto the pyridine ring. The synthesis of 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been well-documented in the scientific literature, and a number of different variations have been reported.
科学的研究の応用
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been used in a variety of scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a catalyst for chemical reactions. In particular, 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine has been found to be useful in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine can bind to these metal ions and help to elucidate their structure and function.
特性
CAS番号 |
129224-75-5 |
|---|---|
製品名 |
2,6-Bis(4-(2-(dimethylamino)methyl)phenyl)pyridine |
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC名 |
1-[4-[6-[4-[(dimethylamino)methyl]phenyl]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H27N3/c1-25(2)16-18-8-12-20(13-9-18)22-6-5-7-23(24-22)21-14-10-19(11-15-21)17-26(3)4/h5-15H,16-17H2,1-4H3 |
InChIキー |
RFLWYIRYGCLWPB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |
正規SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CN(C)C |
その他のCAS番号 |
129224-75-5 |
同義語 |
2,6-Bis[4-[2-(dimethylamino)methyl]phenyl]pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




